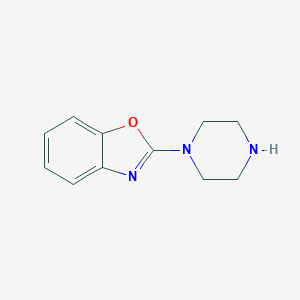

2-Piperazin-1-yl-Benzoxazol

Übersicht

Beschreibung

2-Piperazin-1-yl-benzooxazole is a chemical compound belonging to a class of molecules that feature a benzooxazole ring connected to a piperazine moiety. This structural configuration is notable for its presence in various pharmacological agents and research chemicals, offering a diverse range of biological activities. The interest in such molecules stems from their potential therapeutic applications and the fundamental insights they provide into molecular interactions and mechanisms.

Synthesis Analysis

The synthesis of compounds related to 2-Piperazin-1-yl-benzooxazole involves several key steps, including the functionalization of the benzooxazole core and its subsequent attachment to a piperazine unit. For example, a study detailed the design, synthesis, and evaluation of benzo[d]isoxazole derivatives linked to piperazine, showcasing the diverse synthetic routes available for such compounds (Naidu et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-Piperazin-1-yl-benzooxazole derivatives is characterized by X-ray diffraction studies, providing insights into their conformation and spatial arrangement. For instance, the crystal structure of closely related compounds revealed specific molecular conformations and intermolecular interactions, underscoring the importance of structural analysis in understanding the properties of these molecules (Mahesha et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

2-Piperazin-1-yl-Benzoxazol-Derivate wurden synthetisiert und auf ihr Potenzial als Antitumormittel bewertet. Diese Verbindungen zeigten Zytotoxizität gegenüber verschiedenen menschlichen Krebszelllinien, darunter Brust-, Gebärmutterhals-, Leber-, Haut- und Lungenkrebs. Die Einführung eines 1,3,4-Oxadiazol-2-thiol-Pharmakophors hat ihre Wirksamkeit erhöht, wobei bestimmte Derivate eine signifikante zytotoxische Aktivität zeigten .

Antibakterielle Aktivität

Benzoxazol-Derivate, einschließlich derer mit einer Piperazin-1-yl-Gruppierung, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Sie wurden gegen eine Reihe von grampositiven und gramnegativen Bakterien sowie Pilzstämmen getestet. Einige Verbindungen zeigten MIC-Werte, die mit etablierten Antibiotika wie Ofloxacin und Antimykotika wie Fluconazol vergleichbar sind, was ihr Potenzial als neue antimikrobielle Mittel zeigt .

Pharmakologische Wechselwirkungen

Die Arylpiperazin-Gruppierung von this compound ist eine vielseitige Vorlage für die gezielte Ansteuerung verschiedener biologischer Rezeptoren. Sie wurde mit funktionellen Gruppen modifiziert, um die Wechselwirkungen mit 5-HT1A-Rezeptoren zu verbessern, die bei der Behandlung von Störungen wie Depressionen und Angstzuständen eine wichtige Rolle spielen. Diese strukturelle Flexibilität ermöglicht die Entwicklung von Verbindungen mit mehreren pharmakologischen Aktivitäten .

Arzneimittelentwicklung und -synthese

In der medizinischen Chemie ist der Benzoxazol-Kern ein wertvolles Zwischenprodukt für die Herstellung neuer biologischer Materialien. Seine Synthese und strukturelle Modifikationen sind entscheidend für die Entwicklung neuer Therapeutika. Die Entwicklung von Benzoxazol-Derivaten, darunter solche mit Piperazingruppen, ist ein aktives Forschungsgebiet mit dem Ziel, ihre biologische Aktivität und pharmakokinetischen Eigenschaften zu verbessern .

Antiproliferative Eigenschaften

Die langkettigen Arylpiperazin (LCAP)-Derivate, zu denen auch this compound gehört, spielen eine wichtige Rolle in der Krebstherapie. Sie werden allein oder in Kombination mit anderen Behandlungen eingesetzt, um proliferative Signalwege in Krebszellen zu hemmen. Die Forschung konzentriert sich auf die Entwicklung von Piperazinderivaten, die das Wachstum von Krebszellen effektiv hemmen können .

Chemotherapie-Verstärkung

Kombinationschemotherapie ist ein gängiger Ansatz zur Krebsbehandlung, und Moleküle, die mehr als einen Pharmakophor enthalten, von denen jeder einen anderen Wirkmechanismus besitzt, sind vorteilhaft. This compound-Derivate könnten mit ihren hybriden heterocyclischen Strukturen möglicherweise verwendet werden, um die Toxizität der Behandlung zu minimieren und gleichzeitig die therapeutische Wirksamkeit zu maximieren .

Biologische Zielbestimmung

Die strukturelle Vielfalt von this compound ermöglicht die gezielte Ansteuerung einer Vielzahl von biologischen Signalwegen. Seine Derivate wurden auf ihre Rolle bei Liganden-Rezeptor-Wechselwirkungen untersucht, mit dem Ziel, Verbindungen zu entwickeln, die selektiv an bestimmte biologische Zielstrukturen binden und diese modulieren können .

Neue Therapeutika

Die laufende Forschung zu Benzoxazol-Derivaten wird durch die Notwendigkeit neuer chemischer Einheiten angetrieben, um Krankheiten zu behandeln, die gegenüber traditionellen Medikamenten resistent sind. This compound und seine Derivate sind Teil dieser Suche nach innovativen Therapeutika, die eine bessere Wirksamkeit, weniger Nebenwirkungen und verbesserte Überlebensraten für Patienten mit verschiedenen Krankheiten bieten können .

Safety and Hazards

2-Piperazin-1-yl-benzooxazole is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols .

Wirkmechanismus

Target of Action

2-Piperazin-1-yl-benzooxazole is a synthetic compound that has been studied for its potential anticancer properties . The primary targets of this compound are human cancer cell lines of different origins, including MCF-7 (Breast), HeLa (Cervical), HepG 2 (Liver), A431 (Skin), and A549 (Lung) . These cells are targeted due to their role in the proliferation and progression of cancer.

Mode of Action

The compound interacts with these cancer cells, inhibiting their proliferative pathways . This is achieved through the compound’s unique structure, which allows it to bind to specific receptors on the cancer cells, disrupting their normal function and leading to cell death . The exact interaction between the compound and its targets is still under investigation.

Biochemical Pathways

The biochemical pathways affected by 2-Piperazin-1-yl-benzooxazole are primarily those involved in cell proliferation and survival . By inhibiting these pathways, the compound prevents the cancer cells from multiplying and spreading, thereby slowing down or even halting the progression of the disease .

Pharmacokinetics

The compound’s molecular weight of 20324 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The result of the action of 2-Piperazin-1-yl-benzooxazole is the inhibition of cancer cell proliferation . This leads to a decrease in the size and number of cancerous tumors, thereby improving the patient’s condition . .

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKHIJZYKGDCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349447 | |

| Record name | 2-Piperazin-1-yl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111628-39-8 | |

| Record name | 2-Piperazin-1-yl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(piperazin-1-yl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

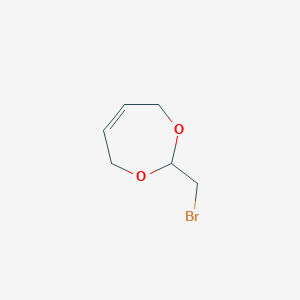

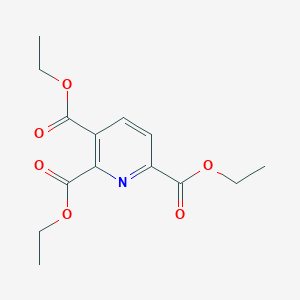

Synthesis routes and methods I

Procedure details

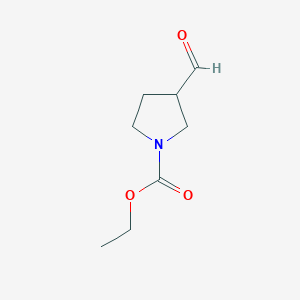

Synthesis routes and methods II

Procedure details

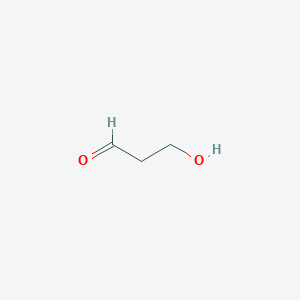

Synthesis routes and methods III

Procedure details

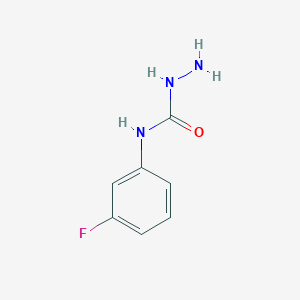

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)

![(3S,10S,13R,14S,17R)-14-(hydroxymethyl)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B40852.png)